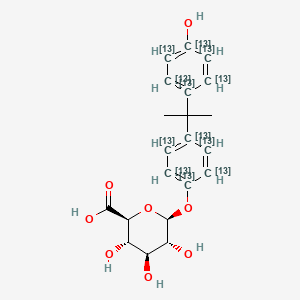
Bisphenol A-13C12 beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bisphenol A-13C12 beta-D-Glucuronide is a compound that is a 13C-labeled isotope of Bisphenol A beta-D-Glucuronide. This compound is used primarily in scientific research for metabolic analysis, allowing for precise tracking and quantification of individual atoms . The molecular formula of this compound is 13C12C9H24O8, and it has a molecular weight of 416.32 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bisphenol A-13C12 beta-D-Glucuronide involves the glucuronidation of Bisphenol A, where a glucuronic acid moiety is attached to Bisphenol A. The 13C labeling is introduced during the synthesis of Bisphenol A itself, ensuring that the carbon atoms in the final product are isotopically labeled .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using stable isotope-labeled precursors. The process is carried out under controlled conditions to ensure high purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Bisphenol A-13C12 beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated products .
Scientific Research Applications
Bisphenol A-13C12 beta-D-Glucuronide is widely used in scientific research for:
Metabolic Analysis: Tracking the metabolic pathways and quantifying the movement of atoms within biological systems.
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of drugs.
Environmental Studies: Investigating the environmental fate and transport of Bisphenol A and its metabolites.
Toxicology: Assessing the toxicological effects of Bisphenol A and its derivatives.
Mechanism of Action
The mechanism of action of Bisphenol A-13C12 beta-D-Glucuronide involves its role as a metabolite of Bisphenol A. It is formed in the liver through the process of glucuronidation, which makes Bisphenol A more water-soluble and facilitates its excretion from the body. The molecular targets and pathways involved include enzymes like UDP-glucuronosyltransferases, which catalyze the glucuronidation reaction .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A beta-D-Glucuronide: The non-labeled version of the compound.
Bisphenol A-13C12 sulfate: Another 13C-labeled derivative of Bisphenol A.
Bisphenol A-d16: A deuterium-labeled version of Bisphenol A.
Uniqueness
Bisphenol A-13C12 beta-D-Glucuronide is unique due to its 13C labeling, which allows for precise tracking and quantification in metabolic studies. This isotopic labeling provides a distinct advantage in research applications where understanding the movement and transformation of specific atoms is crucial .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propan-2-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O8/c1-21(2,11-3-7-13(22)8-4-11)12-5-9-14(10-6-12)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-10,15-18,20,22-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,20+/m0/s1/i3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZOXXYQSBJDHB-CJVPVOHPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017638 |
Source


|
| Record name | Bisphenol A-13C12 beta-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313730-08-3 |
Source


|
| Record name | Bisphenol A-13C12 beta-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S,4R)-N-[(1S,2S)-1-[(3aS,4R,6R,7R,7aR)-7-hydroxy-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1141377.png)
![[4-[2-Chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B1141378.png)
![tert-butyl (2S)-6-[3-hydroxy-5-[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]-4-[(2S)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]pyridin-1-ium-1-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B1141382.png)
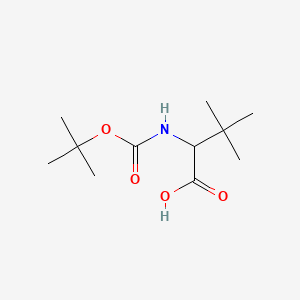
![(1R,2R,3R,5S)-2-Azido-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B1141386.png)
![Bicyclo[2.1.0]pentane-2-carboxylic acid, methyl ester, (1-alpha-,2-alpha-,4-alpha-)- (9CI)](/img/new.no-structure.jpg)
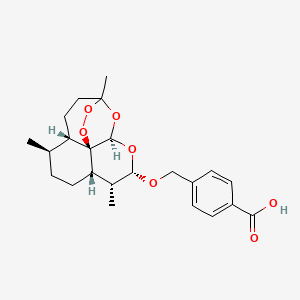
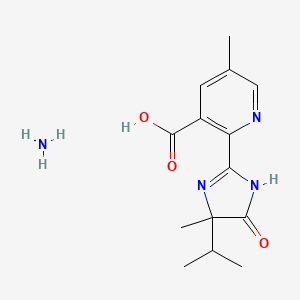
![Benzo[b]fluoranthene](/img/structure/B1141397.png)
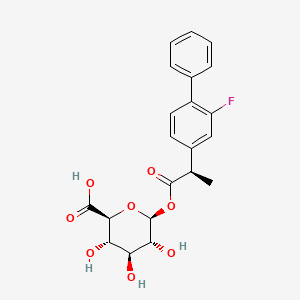
![[2-Amino-3-(hydroxymethyl)phenyl]methanone](/img/structure/B1141399.png)
